Fmoc-D-Gln(Trt)-OH

Catalog No.
S1768116
CAS No.
200623-62-7
M.F
C39H34N2O5
M. Wt
610.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Gln(Trt)-OH

CAS Number

200623-62-7

Product Name

Fmoc-D-Gln(Trt)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid

Molecular Formula

C39H34N2O5

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1

InChI Key

WDGICUODAOGOMO-PGUFJCEWSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Synonyms

N-Fmoc-N'-trityl-D-glutamine;Fmoc-D-Gln(Trt)-OH;200623-62-7;Fmoc-Gln(Trt);AmbotzFAA1322;PubChem12399;SCHEMBL13227676;CTK1A1599;MolPort-003-986-373;ZINC4544718;ANW-59238;CF-302;RTR-009346;AC-19294;AK-41521;DB-038109;TL8000767;TR-009346;ST24048570;J-300127;Q-101810

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Gln(Trt)-OH, also known as N-alpha-Fmoc-N-delta-trityl-D-glutamine, plays a crucial role in the field of scientific research, particularly in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for efficiently constructing peptides, which are chains of amino acids. These peptides can be used as drugs, hormones, enzymes, and other important molecules in biological research [].

Fmoc-D-Gln(Trt)-OH functions as a protected amino acid building block. It contains two protecting groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group protects the alpha-amino group (N-terminus) of the glutamine residue, allowing for controlled chain elongation during SPPS [].
  • Trt (Trityl): This group protects the side chain nitrogen atom (delta-amino group) of the glutamine residue, preventing unwanted side reactions during peptide synthesis [].

The specific D-configuration of the glutamine residue in Fmoc-D-Gln(Trt)-OH is crucial for certain applications. D-amino acids are the mirror image of their L-counterparts and have different biological properties. The incorporation of D-amino acids can be essential for designing peptides with specific functionalities, such as increased stability or resistance to enzymatic degradation [].

Applications in Peptide Research

Fmoc-D-Gln(Trt)-OH finds diverse applications in peptide research, including:

  • Synthesis of D-peptides and peptidomimetics: These molecules can be used to study protein-protein interactions, develop new drugs, and probe biological processes [].
  • Preparation of retro-inverso peptides: These peptides have the amino acid sequence reversed and the chirality of each amino acid inverted. They can be used to study the structural and functional properties of natural peptides [].
  • Production of cyclic peptides: Fmoc-D-Gln(Trt)-OH can be incorporated into cyclic peptides, which have unique conformations and biological activities [].

XLogP3

7

Wikipedia

N-Fmoc-N'-trityl-D-glutamine

Dates

Modify: 2023-08-15

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